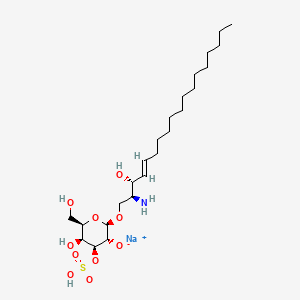
Psychosine-3'-sulfate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Psychosine-3'-sulfate ester is a bioactive chemical.
Aplicaciones Científicas De Investigación
Biochemical Properties
Psychosine-3'-sulfate ester is a derivative of psychosine, a toxic metabolite associated with certain lysosomal storage disorders such as Krabbe disease and metachromatic leukodystrophy. The compound is known to accumulate in the nervous system due to enzyme deficiencies, leading to neurodegeneration. Understanding its biochemical properties is crucial for developing targeted therapies.
Role in Lysosomal Storage Diseases
Psychosine accumulation is a hallmark of Krabbe disease, where it disrupts myelin formation and neuronal function. Recent studies have focused on substrate reduction therapy (SRT) as a potential treatment strategy. For example, a study demonstrated that the small molecule inhibitor S202 effectively reduced psychosine levels in mouse models of Krabbe disease, leading to improved neurological outcomes and increased lifespan . This highlights the therapeutic potential of targeting psychosine metabolism.
Substrate Reduction Therapy
- Mechanism : SRT aims to decrease the production of toxic metabolites like psychosine by inhibiting the enzymes responsible for their synthesis.
- Case Study : In a mouse model for Krabbe disease, treatment with S202 resulted in a dose-dependent reduction of psychosine levels in both central and peripheral nervous systems . This approach not only alleviates symptoms but also addresses the underlying metabolic dysfunction.
Neuroprotective Strategies
Research has indicated that reducing psychosine levels may protect against neurodegeneration. Compounds that lower psychosine concentrations could potentially mitigate the progression of related neurodegenerative diseases.
Analytical Techniques for this compound
To study this compound and its effects, various analytical techniques are employed:
- Mass Spectrometry : Used for quantifying psychosine levels in biological samples.
- Nuclear Magnetic Resonance (NMR) : Helps elucidate the structural characteristics of psychosine derivatives.
- High-Performance Liquid Chromatography (HPLC) : Effective for separating and analyzing different lipid species, including psychosine.
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms by which this compound contributes to disease pathology and to explore novel therapeutic avenues:
- Gene Therapy : Investigating gene-editing technologies to correct enzyme deficiencies associated with psychosine metabolism.
- Combination Therapies : Evaluating the efficacy of combining substrate reduction therapies with other treatment modalities to enhance outcomes for patients with lysosomal storage diseases.
Data Summary Table
Propiedades
Número CAS |
70005-46-8 |
|---|---|
Fórmula molecular |
C24H46NNaO10S |
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
sodium;(2R,3R,4R,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-5-hydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-3-olate |
InChI |
InChI=1S/C24H46NO10S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24;/h14-15,18-24,26-28H,2-13,16-17,25H2,1H3,(H,30,31,32);/q-1;+1/b15-14+;/t18-,19+,20+,21-,22+,23-,24+;/m0./s1 |
Clave InChI |
YNZCBVKPSQVVAL-BIFWVYATSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+] |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
lysosulfatide psychosine-3'-sulfate este |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















